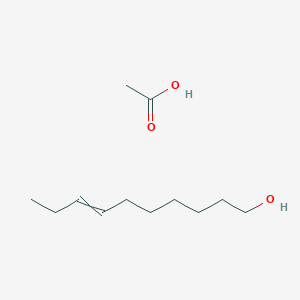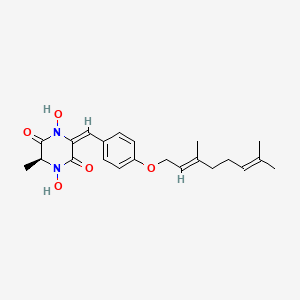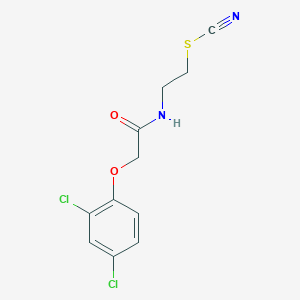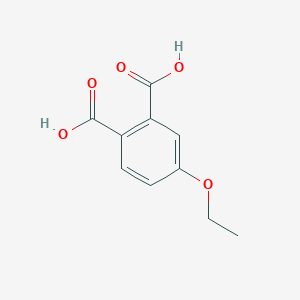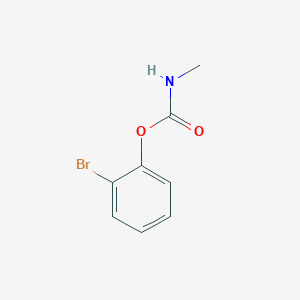
2-Bromophenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromophenyl methylcarbamate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of carbamic acid, where the amino and carboxyl termini are substituted by a bromophenyl and a methyl group, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromophenyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of 2-bromophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, reaction optimization, and purification using techniques like crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromophenyl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution: Products such as 2-azidophenyl methylcarbamate or 2-thiocyanatophenyl methylcarbamate.
Oxidation: Products like 2-bromophenyl isocyanate.
Reduction: Products such as 2-bromophenyl methylamine.
Applications De Recherche Scientifique
2-Bromophenyl methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Bromophenyl methylcarbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromodiphenylamine: Similar in structure but with an amine group instead of a carbamate.
4-Bromophenyl methylcarbamate: Similar but with the bromine atom at the para position.
2-Bromo-N-phenylaniline: Similar but with an aniline group instead of a carbamate.
Uniqueness
2-Bromophenyl methylcarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
13538-27-7 |
|---|---|
Formule moléculaire |
C8H8BrNO2 |
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
(2-bromophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8BrNO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
Clé InChI |
HHMDSPJREHDNKG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


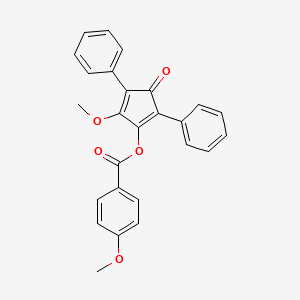
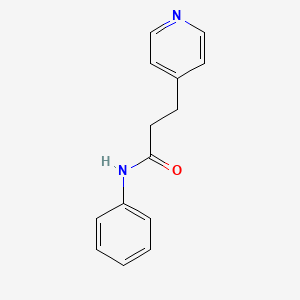
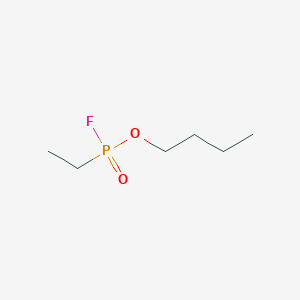
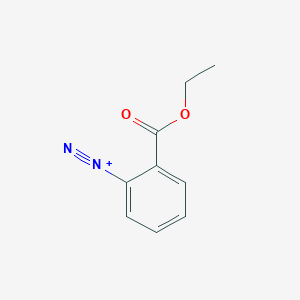
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
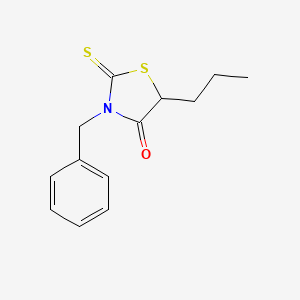
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)

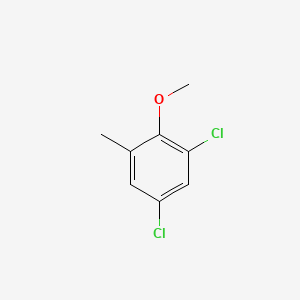
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
